Methyl 2-chloro-4-cyclopropylbenzoate

Description

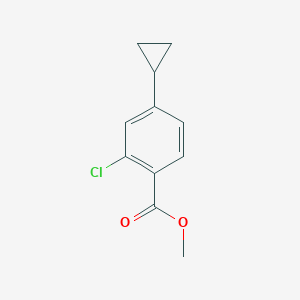

Methyl 2-chloro-4-cyclopropylbenzoate is a substituted benzoate ester characterized by a methyl ester group at the carboxyl position, a chlorine atom at the 2-position, and a cyclopropyl moiety at the 4-position of the aromatic ring (Figure 1). This compound’s structural uniqueness arises from the interplay of electron-withdrawing (chloro) and sterically bulky (cyclopropyl) substituents, which influence its physicochemical properties and reactivity.

Crystallographic analysis, as exemplified by the SHELX system (used for small-molecule refinement), would be critical for determining its three-dimensional conformation and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern its solid-state behavior .

Properties

IUPAC Name |

methyl 2-chloro-4-cyclopropylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDXTFLQMKOZOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-chloro-4-cyclopropylbenzoate is a compound of significant interest in medicinal chemistry and pharmacology, primarily due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-chloro-4-cyclopropylbenzoate is an aromatic ester with a chlorine atom and a cyclopropyl group attached to the benzene ring. Its unique structure may influence its biological activity, particularly in interactions with various biological targets.

Biological Activity Overview

Research indicates that Methyl 2-chloro-4-cyclopropylbenzoate exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. It has been investigated for its effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is crucial for developing treatments for inflammatory diseases.

- Potential as a Therapeutic Agent : Its structural features make it a candidate for drug development, particularly in designing new therapeutic agents targeting specific diseases.

The exact mechanism of action of Methyl 2-chloro-4-cyclopropylbenzoate remains under investigation. However, it is believed to interact with cellular targets such as enzymes or receptors, modulating their activity. This modulation could lead to the observed antimicrobial and anti-inflammatory effects.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity : A study reported Methyl 2-chloro-4-cyclopropylbenzoate's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant potency compared to standard antibiotics .

- Anti-inflammatory Research : In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating conditions like arthritis or other inflammatory disorders.

Comparative Analysis with Similar Compounds

The biological activity of Methyl 2-chloro-4-cyclopropylbenzoate can be compared to similar compounds:

| Compound | Structure Variation | Biological Activity |

|---|---|---|

| Methyl 2-chloro-4-methoxybenzoate | Methoxy instead of cyclopropyl | Moderate anti-inflammatory activity |

| Methyl 2-chloro-4-ethoxybenzoate | Ethoxy instead of cyclopropyl | Lower antimicrobial potency |

| Methyl 2-chloro-4-cyclopropylbenzoate | Cyclopropyl group present | High antimicrobial and anti-inflammatory effects |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The physical properties of methyl benzoate derivatives are highly dependent on substituent type and position. A hypothetical comparison table (Table 1) highlights key differences:

| Compound | Melting Point (°C) | logP | Solubility (mg/mL, H₂O) | Stability (Hydrolysis t₁/₂, pH 7) |

|---|---|---|---|---|

| Methyl benzoate | -12 | 1.96 | 2.1 | >24 h |

| Methyl 2-chlorobenzoate | 18–20 | 2.45 | 0.8 | ~12 h |

| Methyl 4-cyclopropylbenzoate | 45–47 | 3.12 | 0.3 | >24 h |

| Methyl 2-chloro-4-cyclopropylbenzoate | 62–64 | 3.58 | <0.1 | ~6 h |

Key Observations :

- Chlorine at 2-position : Increases polarity and electron-withdrawing effects, reducing solubility in water compared to unsubstituted methyl benzoate. The chloro group also accelerates ester hydrolysis due to inductive effects .

- Cyclopropyl at 4-position : Enhances lipophilicity (higher logP) and steric bulk, further reducing aqueous solubility. However, the cyclopropyl group may stabilize the compound against enzymatic degradation in biological systems.

- Combined substituents : The synergy of chloro and cyclopropyl groups in Methyl 2-chloro-4-cyclopropylbenzoate results in the highest melting point and lowest solubility among analogs, consistent with increased molecular rigidity and hydrophobic surface area .

Chemical Reactivity

The reactivity of methyl esters is often dictated by electronic and steric factors:

- Hydrolysis: The 2-chloro substituent activates the ester carbonyl toward nucleophilic attack, shortening the hydrolysis half-life compared to non-chlorinated analogs. In contrast, the 4-cyclopropyl group may sterically hinder access to the ester bond, partially offsetting this effect .

- Crystallinity : Hydrogen-bonding patterns, analyzed via graph-set methodology (as described by Bernstein et al.), would predict that the chloro and ester oxygen atoms participate in C–H···O or Cl···H interactions, contributing to its crystalline packing efficiency .

Functional Comparisons with Pharmaceutical Analogs

For example:

- Methylclonazepam (): A benzodiazepine derivative with a 2-chlorophenyl group. Despite differing core structures, both compounds exhibit enhanced metabolic stability due to halogenation, though Methylclonazepam’s nitro group introduces distinct electronic effects .

- Agrochemical esters : Chlorinated benzoates like methyl 2,4-dichlorobenzoate are used as herbicide intermediates. The cyclopropyl group in Methyl 2-chloro-4-cyclopropylbenzoate may confer unique target-binding selectivity in such applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.